molecular formula C9H18 B14150582 4-Dimethyl-1-heptene CAS No. 1647-09-2

4-Dimethyl-1-heptene

Cat. No.: B14150582
CAS No.: 1647-09-2
M. Wt: 126.24 g/mol
InChI Key: FVBQZDZLHJUMPS-UHFFFAOYSA-N
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Description

4-Dimethyl-1-heptene is an organic compound classified as an alkene due to the presence of a carbon-carbon double bond. It is a branched hydrocarbon with the molecular formula C9H18. This compound is known for its role as a volatile organic compound and is derived from heptane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethyl-1-heptene typically involves the alkylation of heptene derivatives. One common method is the reaction of 4-methyl-1-pentene with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The process may also involve distillation techniques to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Dimethyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Major Products Formed

    Oxidation: The major products formed are alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halogenated alkenes.

Scientific Research Applications

4-Dimethyl-1-heptene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dimethyl-1-heptene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electrophilic addition where the double bond reacts with electrophiles. In reduction reactions, it undergoes hydrogenation where the double bond is reduced to a single bond. The pathways involved include the formation of carbocation intermediates in substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-1-heptene
  • 4,6-Dimethyl-1-heptene
  • 2,3-Dimethyl-4-propyl-2-heptene

Uniqueness

This compound is unique due to its specific branching and position of the double bond, which influences its reactivity and physical properties. Compared to its isomers, it may exhibit different boiling points, densities, and reactivity patterns due to the spatial arrangement of its atoms .

Properties

CAS No.

1647-09-2

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

4,4-dimethylhept-1-ene

InChI

InChI=1S/C9H18/c1-5-7-9(3,4)8-6-2/h5H,1,6-8H2,2-4H3

InChI Key

FVBQZDZLHJUMPS-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)CC=C

Origin of Product

United States

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